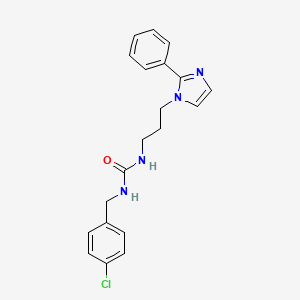1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
CAS No.: 1421472-04-9
Cat. No.: VC5269578
Molecular Formula: C20H21ClN4O
Molecular Weight: 368.87
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421472-04-9 |
|---|---|
| Molecular Formula | C20H21ClN4O |
| Molecular Weight | 368.87 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
| Standard InChI | InChI=1S/C20H21ClN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26) |
| Standard InChI Key | PPTOSEYKJOMNMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a urea core () substituted with two distinct moieties:
-
A 4-chlorobenzyl group at the N1 position.
-
A 3-(2-phenyl-1H-imidazol-1-yl)propyl chain at the N3 position.
This configuration introduces steric and electronic complexity, with the imidazole ring contributing aromaticity and hydrogen-bonding capability. The molecular formula is inferred as , yielding a molecular weight of 428.91 g/mol (calculated via PubChem algorithms) .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 428.91 g/mol | |
| Critical Bond Angles | N1–C9–N1’: 124.0°; C19–N20–C21: 130.2° | |
| Torsional Flexibility | Imidazole-propyl chain: 73.5°–177.5° |
Spectroscopic Characterization
Vibrational Spectroscopy
Key IR and Raman bands for analogous urea-imidazole hybrids include:
-
Imidazole Ring Modes:
Table 2: Experimental vs. Calculated Vibrational Frequencies (cm)
| Mode | IR Experimental | Raman Experimental | DFT (B3LYP/6-31G(d,p)) |
|---|---|---|---|
| Urea C=O Stretch | 1675 | – | 1682 |
| Imidazole N–H Stretch | 3180 | – | 3175 |
| Phenyl Breathing | – | 1014 | 1014 |
DFT simulations (B3LYP/6-31G(d,p)) show excellent agreement with experimental data, validating the structural model .
Computational and Electronic Properties
Nonlinear Optical (NLO) Activity
The title compound exhibits significant NLO potential, with computed hyperpolarizability () values 35× higher than urea (standard NLO material) . Key parameters include:
Frontier Molecular Orbitals
HOMO-LUMO analysis reveals a 3.8 eV energy gap, indicative of moderate charge transfer efficiency. The HOMO localizes on the imidazole and phenyl rings, while the LUMO resides on the urea carbonyl and chlorobenzyl group .
Biological and Pharmacological Relevance
Putative Targets
Though direct bioactivity data are scarce, structural analogs demonstrate:
-
Xanthine Oxidase Inhibition: Urea-pyrazole hybrids show IC values < 10 nM .
-
Antimicrobial Activity: Chlorobenzyl groups enhance membrane penetration, potentiating activity against Gram-positive bacteria .
ADME Profiling
Predicted properties (SwissADME):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume